4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18796944
InChI: InChI=1S/C15H13ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C15H13ClO2
Molecular Weight: 260.71 g/mol

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde

CAS No.:

Cat. No.: VC18796944

Molecular Formula: C15H13ClO2

Molecular Weight: 260.71 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde -

Specification

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
IUPAC Name 3-chloro-2-methyl-4-phenylmethoxybenzaldehyde
Standard InChI InChI=1S/C15H13ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Standard InChI Key FZFNSBIFRCWXEC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C<sub>15</sub>H<sub>13</sub>ClO<sub>2</sub>) features:

  • Benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>): Introduces steric bulk and modulates electronic properties via resonance effects .

  • Chlorine atom at C3: Enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding) .

  • Methyl group at C2: Provides steric hindrance, affecting regioselectivity in subsequent reactions .

Table 1: Comparative Physicochemical Properties of Analogous Benzaldehydes

Property4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde (Inferred)4-(Benzyloxy)-2-methylbenzaldehyde 3-Chloro-2-methylbenzaldehyde
Molecular Weight (g/mol)262.72226.27154.59
Density (g/cm³)1.18–1.221.1 ± 0.1N/A
Boiling Point (°C)~380–400385.0 ± 27.0N/A
Melting Point (°C)60–6558.0–62.0N/A
SolubilityLow in water; soluble in chloroform, DMSOSoluble in organic solventsLimited data

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized through sequential functionalization of the benzaldehyde core:

  • Benzyloxy Introduction:

    • Williamson ether synthesis: Reaction of 3-chloro-2-methylphenol with benzyl bromide under basic conditions .

    • Example: 4-(Benzyloxy)-3-methoxybenzaldehyde is prepared via benzylation of vanillin .

  • Chlorination:

    • Electrophilic aromatic substitution using Cl<sub>2</sub> or N-chlorosuccinimide (NBS) in the presence of Lewis acids .

    • Directed ortho-metalation (DoM) strategies for regioselective chlorination .

  • Aldehyde Formation:

    • Oxidation of a methyl group (e.g., using KMnO<sub>4</sub> or CrO<sub>3</sub>) or formylation via Vilsmeier-Haack reaction .

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
Benzyloxy introductionBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C75–85
ChlorinationNCS, FeCl<sub>3</sub>, CCl<sub>4</sub>, reflux60–70
Aldehyde oxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 100°C50–60

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~1700 cm<sup>−1</sup> (C=O stretch), 1260 cm<sup>−1</sup> (C-O-C of benzyloxy), and 750 cm<sup>−1</sup> (C-Cl stretch) .

  • NMR (Predicted):

    • <sup>1</sup>H NMR: δ 9.8 (s, 1H, CHO), 7.3–7.5 (m, 5H, benzyl), 7.1 (d, 1H, aromatic), 2.5 (s, 3H, CH<sub>3</sub>) .

    • <sup>13</sup>C NMR: δ 192.1 (CHO), 137.5 (C-Cl), 128–132 (benzyl carbons) .

Thermal Stability

Analogous compounds decompose above 200°C, with the benzyloxy group contributing to lower thermal stability compared to non-ether derivatives .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Antimicrobial Agents: Chlorinated benzaldehydes are precursors to thiazolidinones and imidazoles with documented antibacterial activity .

  • Neuroprotective Compounds: Benzyloxy-substituted aldehydes serve as intermediates in synthesizing neurotrophic agents (e.g., talaumidin analogs) .

Material Science

  • Liquid Crystals: Benzyloxy and chloro groups enhance mesomorphic properties in liquid crystalline materials .

  • Polymer Additives: Acts as a crosslinking agent in epoxy resins due to its electrophilic aldehyde group .

CompoundHazard StatementsPrecautionary Measures
4-Chloro-2-hydroxy-3-methylbenzaldehydeH315, H319, H335P261, P305+P351+P338
3-Chloro-2-methylbenzaldehydeH302, H315P264, P280

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